5'-Methoxy-2'-methylbiphenyl-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

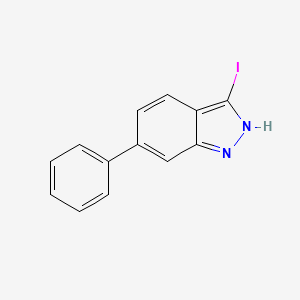

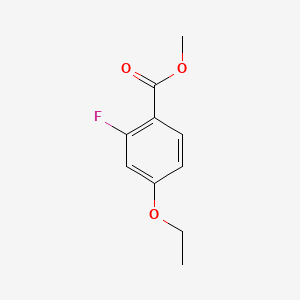

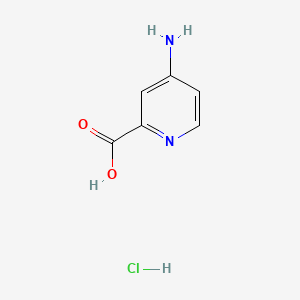

5’-Methoxy-2’-methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 . It is also known by other synonyms such as 3-(5-methoxy-2-methylphenyl)benzoic acid .

Molecular Structure Analysis

The molecular structure of 5’-Methoxy-2’-methylbiphenyl-3-carboxylic acid consists of a carboxylic acid group attached to a biphenyl group, which is a molecule composed of two connected phenyl rings . The molecule also contains a methoxy group and a methyl group attached to the phenyl ring .Physical And Chemical Properties Analysis

5’-Methoxy-2’-methylbiphenyl-3-carboxylic acid has a molecular weight of 242.27 . It has a complexity of 290 and a topological polar surface area of 46.5Ų . The compound is canonicalized and has a heavy atom count of 18 . It has a hydrogen bond acceptor count of 3 and a hydrogen bond donor count of 1 .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development

Synthesis of Novel Indole-Benzimidazole Derivatives : A study described the preparation of indole carboxylic acids, including a 5-methoxy derivative, which were then used to synthesize indole-benzimidazoles. These compounds could have applications in medicinal chemistry and drug design due to the biological significance of the indole and benzimidazole skeletons (Wang et al., 2016).

Decarboxylation Studies : Research into the decarboxylation of benzo[b]thiophene-2-carboxylic acid derivatives, including methoxy analogs, provides insight into synthetic strategies that could be applicable for modifying compounds like 5'-Methoxy-2'-methylbiphenyl-3-carboxylic acid for various applications (Jackson & Bowlus, 1980).

Bioactivity and Material Science

Antimicrobial Activity : A study on the synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives, starting from a related hydroxy compound, demonstrated potential antimicrobial activity against various pathogens. This suggests that derivatives of 5'-Methoxy-2'-methylbiphenyl-3-carboxylic acid might also exhibit bioactive properties (Krawiecka et al., 2012).

Spectroscopic Profiling and Computational Studies : Research on methyl 5-methoxy-1H-indole-2-carboxylate, a compound structurally related to 5'-Methoxy-2'-methylbiphenyl-3-carboxylic acid, involved spectroscopic profiling and computational studies to explore its electronic nature and potential as a precursor to biologically active molecules. Such studies indicate the importance of understanding the physical and chemical properties of methoxy-substituted carboxylic acids for their application in drug design and material science (Almutairi et al., 2017).

Safety and Hazards

Safety measures for handling 5’-Methoxy-2’-methylbiphenyl-3-carboxylic acid include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It’s also recommended to wear protective gloves/clothing/eye protection/face protection when handling this compound .

Eigenschaften

IUPAC Name |

3-(5-methoxy-2-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-6-7-13(18-2)9-14(10)11-4-3-5-12(8-11)15(16)17/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAOEULORUYGOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681795 |

Source

|

| Record name | 5'-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Methoxy-2'-methylbiphenyl-3-carboxylic acid | |

CAS RN |

1215205-83-6 |

Source

|

| Record name | 5'-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B577358.png)

![N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide](/img/structure/B577361.png)

![2-(2,6-Dichlorophenyl)-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B577366.png)